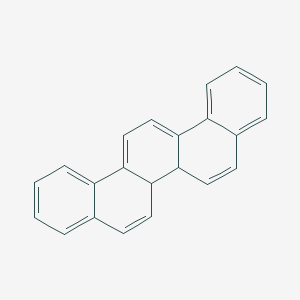
6A,6B-Dihydropicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6A,6B-Dihydropicene is a chemical compound known for its unique structure and properties It is a derivative of picene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6A,6B-Dihydropicene typically involves the hydrogenation of picene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure selective hydrogenation at the 6A and 6B positions without affecting other parts of the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 6A,6B-Dihydropicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinones and other oxygenated derivatives.
Reduction: Further reduction of this compound can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Fully hydrogenated picene derivatives.
Substitution: Halogenated picene derivatives.
Applications De Recherche Scientifique
6A,6B-Dihydropicene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which 6A,6B-Dihydropicene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The hydrogenation at the 6A and 6B positions enhances its ability to interact with these targets, potentially leading to various biological activities. The pathways involved may include oxidative stress modulation and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Picene: The parent compound of 6A,6B-Dihydropicene, known for its aromatic properties.
6A,6B-Dihydrobenzo[a]pyrene: Another hydrogenated derivative with similar structural features.
6A,6B-Dihydroanthracene: A simpler hydrogenated polycyclic aromatic hydrocarbon.
Uniqueness: this compound stands out due to its specific hydrogenation pattern, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring selective reactivity and stability.
Propriétés
Numéro CAS |
55657-52-8 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
6a,6b-dihydropicene |
InChI |
InChI=1S/C22H16/c1-3-7-17-15(5-1)9-11-21-19(17)13-14-20-18-8-4-2-6-16(18)10-12-22(20)21/h1-14,21-22H |
Clé InChI |
LQIUORAIZLFLGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3C2=CC=C4C3C=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


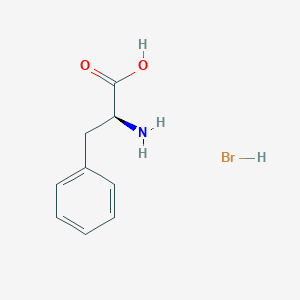

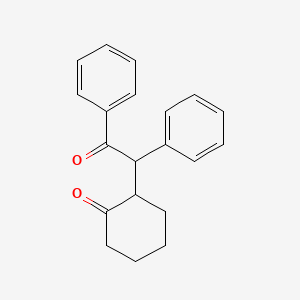
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
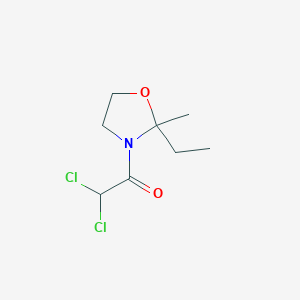
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
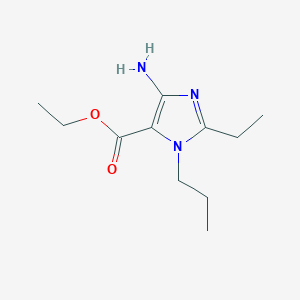
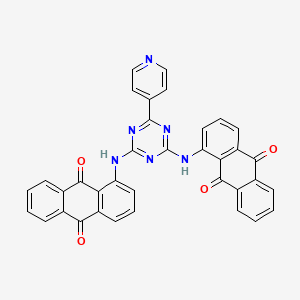
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
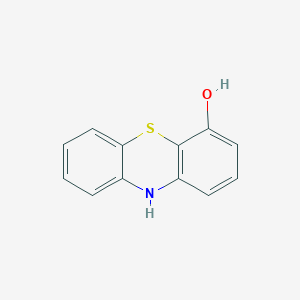
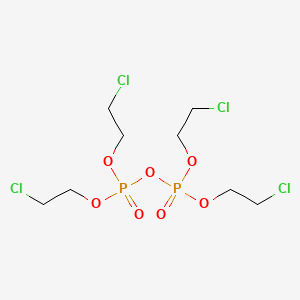
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)

